Methyl 4-[(2-methoxyphenoxy)methyl]benzoate chemical structure and properties
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate chemical structure and properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate
Introduction
In the landscape of medicinal chemistry and materials science, the design and synthesis of novel molecular scaffolds are paramount to innovation. Methyl 4-[(2-methoxyphenoxy)methyl]benzoate is a compound of significant interest, possessing a unique combination of structural motifs: a rigid methyl benzoate group, a flexible benzylic ether linkage, and an electron-rich guaiacol (2-methoxyphenol) moiety. This structure presents a versatile platform for the development of new chemical entities.
This technical guide addresses the notable scarcity of public-domain information on Methyl 4-[(2-methoxyphenoxy)methyl]benzoate. Rather than merely cataloging non-existent data, this document serves as a prospective analysis for researchers, scientists, and drug development professionals. It provides a comprehensive, experience-driven framework for its chemical synthesis, detailed structural characterization, and exploration of its potential applications. The methodologies described herein are grounded in established chemical principles, offering a robust starting point for the investigation of this and structurally related molecules.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and associated physical properties. These parameters govern its reactivity, solubility, and potential biological interactions.
Chemical Structure
The structure consists of a methyl benzoate core where the methyl group at the 4-position is substituted with a (2-methoxyphenoxy) group, forming a benzylic ether.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol provides a self-validating system, where the success of the synthesis is confirmed by the characterization methods outlined in the subsequent section.
Materials:
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Guaiacol (1.0 eq)
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Methyl 4-(bromomethyl)benzoate (1.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Reaction Setup:
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To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add guaiacol (1.0 eq) and anhydrous DMF.
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Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
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Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will become heterogeneous.
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Addition of Electrophile:
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In a separate container, dissolve methyl 4-(bromomethyl)benzoate (1.05 eq) in a minimal amount of anhydrous DMF.
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Add this solution dropwise to the stirring suspension of guaiacol and K₂CO₃ at room temperature. A slight exotherm may be observed.
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Reaction Execution:
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After the addition is complete, heat the reaction mixture to 70°C.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (guaiacol) is consumed (typically 4-6 hours).
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Work-up and Isolation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing deionized water.
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Extract the aqueous phase three times with ethyl acetate.
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Combine the organic extracts and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.
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Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification:
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The resulting crude oil or solid is purified by flash column chromatography on silica gel.
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A gradient of ethyl acetate in hexanes is typically effective for eluting the product, separating it from any unreacted electrophile and byproducts.
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Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield Methyl 4-[(2-methoxyphenoxy)methyl]benzoate as a solid or viscous oil.
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Structural Elucidation and Characterization
Confirmation of the product's identity and purity is critical. The following analytical techniques provide unambiguous structural validation.
| Technique | Expected Results |
| ¹H NMR | - Benzylic Protons (CH₂): A key singlet peak expected around δ 5.1-5.3 ppm. - Methoxy Protons (OCH₃): Two distinct singlets, one for the benzoate ester (~δ 3.9 ppm) and one for the guaiacol ether (~δ 3.8 ppm). - Aromatic Protons: An AA'BB' system for the 1,4-disubstituted benzoate ring (two doublets, ~δ 8.0 and 7.4 ppm) and a complex multiplet for the 1,2-disubstituted guaiacol ring (~δ 6.9-7.1 ppm). [1][2] |
| ¹³C NMR | - Ester Carbonyl (C=O): A signal in the range of δ 166-168 ppm. - Benzylic Carbon (CH₂): A signal around δ 69-71 ppm. - Methoxy Carbons (OCH₃): Two signals in the range of δ 52-56 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). |
| Mass Spectrometry | - ESI-MS: Expected [M+H]⁺ peak at m/z = 273.3 or [M+Na]⁺ at m/z = 295.3. |
| FT-IR | - C=O Stretch: Strong absorbance around 1720 cm⁻¹ (ester). - C-O Stretch: Strong absorbances in the 1250-1050 cm⁻¹ region (ether and ester). |
Safety and Handling
As a novel compound, specific toxicological data is unavailable. Therefore, handling should be based on the principle of precaution and the known hazards of its structural analogs and starting materials.
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General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. * Chemical Hazards: The starting material, methyl 4-(bromomethyl)benzoate, is a lachrymator and irritant. Guaiacol can cause skin and eye irritation. The final product should be treated as a potential irritant. Avoid inhalation of dust or vapors and prevent skin and eye contact. [3]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents.
Potential Applications and Future Directions
While specific applications of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate are not yet documented, its structure suggests significant potential as a versatile intermediate in several research areas.
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Medicinal Chemistry: The molecule can serve as a scaffold for building more complex drug candidates. The ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling to introduce diverse functionalities. [4][5]The guaiacol moiety is present in numerous natural products and pharmacologically active compounds.
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Materials Science: The rigid aromatic cores linked by a semi-flexible ether bond make it a candidate for the synthesis of novel polymers, liquid crystals, or host molecules for molecular recognition, similar to other complex vanillyl derivatives. [6]* Future Research: The synthesized compound should be subjected to a battery of biological screens to identify any potential therapeutic activity. Furthermore, systematic modification of the structure—for instance, altering the substitution on the phenoxy ring or changing the ester to other functional groups—could lead to the discovery of new compounds with optimized properties.
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